Nemonapride
Overview
Description
Nemonapride, also known as Emilace in Japan, is an atypical antipsychotic approved for the treatment of schizophrenia . It was launched by Yamanouchi in May 1991 .
Molecular Structure Analysis
Nemonapride acts as a D2 and D3 receptor antagonist, and is also a potent 5-HT1A receptor agonist . It has affinity for sigma receptors . The molecular formula of Nemonapride is C21H26ClN3O2 .
Physical And Chemical Properties Analysis
The molecular weight of Nemonapride is 387.91 g/mol . Other specific physical and chemical properties are not detailed in the search results.
Scientific Research Applications
Scientific Research Applications of Nemonapride
Mechanism of Action and Clinical Potential
Nemonapride, classified as a typical antipsychotic drug similar in structure to sulpiride, has been available for some time in Japan. It operates as a dopamine D2-like receptor antagonist, showing efficacy against positive symptoms of schizophrenia. Notably, nemonapride has also demonstrated some antidepressant and anxiolytic properties, although comprehensive efficacy data are somewhat limited. Its potential in both stimulating and inhibiting specific neural receptors suggests a multifaceted role in managing neuropsychiatric conditions (Bishara & Taylor, 2012).
Behavioral Effects Comparison
The drug has been used in research to understand central dopamine receptor function better and the role of D2-like receptors in behavior. Investigations have compared eticlopride, a compound with a similar action to nemonapride, against typical and atypical antipsychotics used clinically. These studies have provided valuable insights into dopamine receptor function and its impact on various preclinical animal models related to antipsychotic activity, extrapyramidal side effects (EPS), and learning and memory. Although not utilized clinically, nemonapride remains a critical tool for elucidating dopamine receptor functionality and its behavioral implications (Martelle & Nader, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVOJOCLBAAKSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860978 | |
Record name | N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Emonapride | |
CAS RN |
70325-83-6 | |
Record name | 5-Chloro-2-methoxy-4-(methylamino)-N-[2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70325-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nemonapride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070325836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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